molecular formula C13H8FNOS B1260702 2-(4-Fluorophenyl)-1,2-benzothiazol-3-one

2-(4-Fluorophenyl)-1,2-benzothiazol-3-one

Cat. No. B1260702
M. Wt: 245.27 g/mol
InChI Key: LFFVVGVBSRSFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.

Scientific Research Applications

Antitumor Properties

2-(4-Fluorophenyl)-1,2-benzothiazol-3-one and its derivatives show promising antitumor properties, as indicated by their selective and potent cytotoxic effects on certain human cancer cell lines. Notably, fluorinated derivatives of 2-(4-aminophenyl)benzothiazoles, structurally similar to this compound, are found to be potently cytotoxic in vitro against sensitive human breast cancer cell lines, such as MCF-7 and MDA 468, but inactive against other cell lines like PC 3 prostate and nonmalignant HBL 100 breast cells. These compounds are known for their biphasic dose-response relationship, with certain derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole showing broad-spectrum potency against the NCI cell panel. This compound, in particular, does not produce exportable metabolites in the presence of sensitive MCF-7 cells, ensuring its continued cytotoxicity within the target environment. Moreover, the induction of cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of this series of benzothiazoles, remains uncompromised, making these compounds suitable for pharmaceutical and preclinical development (Hutchinson et al., 2001).

Sensing Applications

Some derivatives of this compound, specifically those with fluorophenol moieties, exhibit sensitivity to pH changes, particularly in the range of pH 7-8. This sensitivity results in significant fluorescence enhancement under basic conditions, which makes these compounds potentially valuable as fluorescent probes for sensing magnesium and zinc cations. The high sensitivity and selectivity of these fluorophores to specific pH ranges and metal cations are attributed to the high acidity of the fluorophenol moiety. Such properties make these compounds suitable for applications where sensitive and selective detection of pH fluctuations or specific cations is required, such as in various biochemical and environmental monitoring processes (Tanaka et al., 2001).

Imaging and Diagnostic Applications

The structural and functional properties of this compound and its derivatives make them suitable candidates for imaging applications, particularly in the context of neurological disorders like Alzheimer's disease. For instance, fluorine-18 labeled derivatives of 2-(4'-fluorophenyl)-1,3-benzothiazole have been synthesized and evaluated as imaging agents for amyloid plaques, showing high binding affinities for amyloid beta. These properties, combined with their high initial brain uptake and fast washout in normal mice, suggest their potential use as tracers for in vivo visualization of amyloid deposits in patients with Alzheimer's disease (Serdons et al., 2009).

properties

Molecular Formula

C13H8FNOS

Molecular Weight

245.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H8FNOS/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H

InChI Key

LFFVVGVBSRSFRK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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